

# Technical Guide: Synthesis and Isolation of Ranolazine- $\beta$ -D-Lactoside Standard

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## Compound of Interest

Compound Name: *Ranolazine- $\beta$ -D-lactoside*

Cat. No.: *B1159475*

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## Executive Summary

Ranolazine (N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide) is a prominent anti-anginal agent.<sup>[1][2][3]</sup> In solid oral dosage forms, Ranolazine is frequently formulated with Lactose as a diluent. While Ranolazine lacks primary or secondary amines required for Maillard reactions, the secondary hydroxyl group at the linker chain presents a nucleophilic site for potential O-glycosylation under stress conditions (high humidity/temperature), leading to the formation of **Ranolazine- $\beta$ -D-lactoside**.

This guide provides a robust, scalable synthetic route to access this impurity standard (MW: 751.82 Da), enabling analytical method validation and impurity profiling.

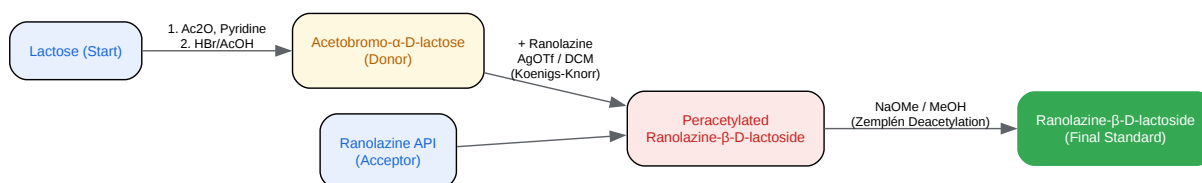
## Retrosynthetic Analysis & Strategy

The target molecule is a  $\beta$ -O-glycoside. The retrosynthetic disconnection occurs at the anomeric carbon of the glucose unit of lactose and the secondary hydroxyl group of Ranolazine.

- Aglycone (Acceptor): Ranolazine (Intact API).

- Glycosyl Donor: Peracetylated Lactose derivative (specifically Acetobromo- $\alpha$ -D-lactose).
- Stereocontrol: The formation of the  $\beta$ -anomer is strictly controlled by Neighboring Group Participation (NGP) from the C2-acetate group of the donor.
- Challenge: Ranolazine contains two tertiary amines (piperazine ring) which can act as Lewis bases, potentially interfering with acid-catalyzed glycosylation promoters.
- Solution: Use of the Koenigs-Knorr method (Silver salt promotion) or Schmidt method (Trichloroacetimidate) with buffered conditions to maintain the basic integrity of the API while activating the donor.

## Reaction Scheme Visualization



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Caption: Retrosynthetic pathway utilizing Neighboring Group Participation (NGP) to ensure  $\beta$ -selectivity.

## Detailed Experimental Protocol

### Phase 1: Preparation of the Glycosyl Donor

Target: 2,3,6,2',3',4',6'-Hepta-O-acetyl- $\alpha$ -D-lactosyl bromide (Acetobromo-lactose).

- Peracetylation: Suspend Lactose Monohydrate (10 g) in Pyridine (50 mL) and Acetic Anhydride (50 mL). Stir at ambient temperature for 12 hours. Pour into ice water, filter the precipitate, and dry to yield  $\beta$ -Lactose Octaacetate.

- Bromination: Dissolve  $\beta$ -Lactose Octaacetate (5 g) in DCM (20 mL). Add 33% HBr in Acetic Acid (15 mL) dropwise at 0°C. Stir for 2 hours at room temperature.
- Workup: Dilute with DCM, wash with ice-cold water, saturated NaHCO<sub>3</sub> (critical to remove acid), and brine. Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- Outcome: White foam/solid. Use immediately or store at -20°C under Argon.

## Phase 2: Coupling (Koenigs-Knorr Glycosylation)

Rationale: Silver Triflate (AgOTf) is chosen as the promoter because it allows for mild conditions that minimize degradation of the Ranolazine piperazine core.

- Setup: Flame-dry a 100 mL two-neck round-bottom flask under Argon.
- Reagents:
  - Ranolazine (1.0 eq, 427 mg).
  - Acetobromo-lactose (1.2 eq, ~840 mg).
  - Molecular Sieves 4Å (Activated, powdered, 1 g).
  - Solvent: Anhydrous Dichloromethane (DCM) (20 mL).
- Activation: Add Silver Triflate (AgOTf) (1.5 eq) and 2,4,6-Collidine (1.0 eq) to the mixture at -20°C. Note: Collidine acts as an acid scavenger to protect the tertiary amines of Ranolazine.
- Reaction: Allow the mixture to warm to 0°C slowly over 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The Ranolazine spot (polar) should diminish, and a new less polar spot (protected glycoside) should appear.
- Quench: Filter through a Celite pad to remove silver salts. Wash the filtrate with 5% HCl (quick wash to remove collidine), saturated NaHCO<sub>3</sub>, and brine.
- Purification (Intermediate): Flash column chromatography (Silica Gel). Elute with DCM:MeOH (98:2 to 95:5). Isolate the Peracetylated Ranolazine-lactoside.

## Phase 3: Global Deprotection (Zemplén)

- Dissolve the peracetylated intermediate (500 mg) in anhydrous Methanol (10 mL).
- Add a catalytic amount of Sodium Methoxide (NaOMe) (0.5 M in MeOH, 0.2 mL) to adjust pH to ~9-10.
- Stir at room temperature for 2 hours. A white precipitate may form (Product).
- Neutralization: Add Amberlite IR-120 (H+) resin until pH is neutral (pH 7). Caution: Do not acidify excessively, as the glycosidic bond can hydrolyze.
- Filtration: Filter off the resin and concentrate the filtrate.

## Phase 4: Isolation and Purification

The crude product will likely contain unreacted Ranolazine and free Lactose.

- Technique: Preparative HPLC (Reverse Phase).
- Column: C18 (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 5  $\mu$ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 60% B over 30 minutes.
- Detection: UV at 272 nm (Ranolazine chromophore).
- Lyophilization: Collect fractions corresponding to the product (MW 751) and freeze-dry to obtain a fluffy white powder.

## Analytical Characterization & Validation

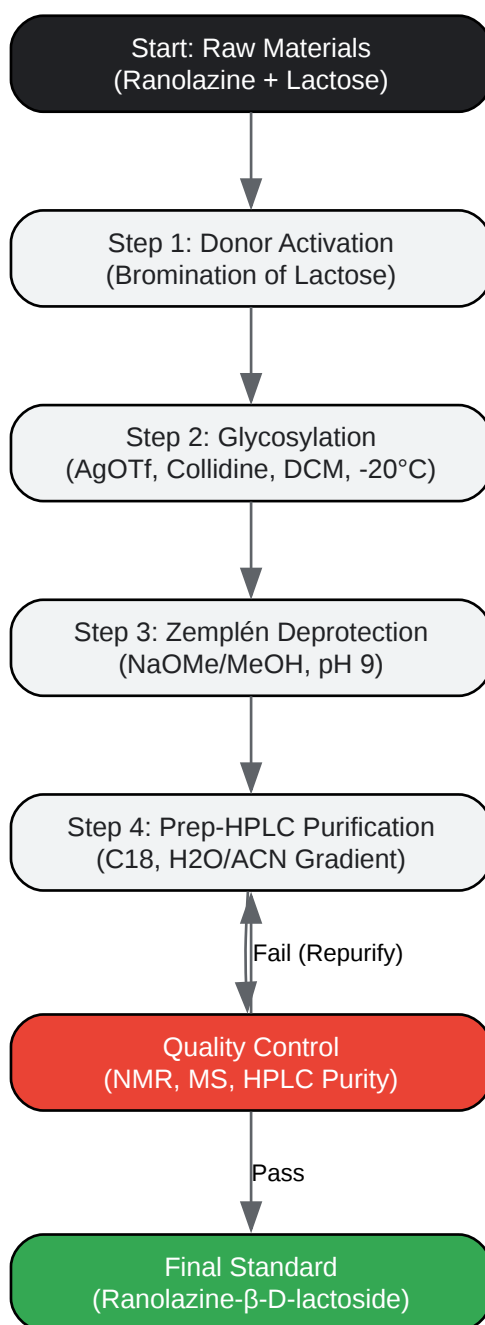
### Expected Data Profile

Parameter	Specification	Method
Appearance	White to off-white hygroscopic solid	Visual
Molecular Weight	751.82 Da	LC-MS (ESI+) [M+H] <sup>+</sup> = 752.8
Stereochemistry	$\beta$ -anomer ( $J_{1,2}$ coupling > 7 Hz)	<sup>1</sup> H-NMR
Purity	> 95.0%	HPLC (Area %)

## Critical NMR Signals (Verification)

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz):
  - Anomeric Proton (H-1'): Doublet at ~4.3–4.5 ppm with  $J = 7.8\text{--}8.0$  Hz. This large coupling constant confirms the  $\beta$ -configuration (axial-axial coupling).
  - Ranolazine Aromatic: Multiplets at 6.8–7.3 ppm (unchanged).
  - Piperazine/Linker: Broad multiplets at 2.5–4.0 ppm.
- <sup>13</sup>C NMR:
  - Anomeric Carbon: Signal at ~103–104 ppm.
  - Glycosylation Site: The shift of the Ranolazine secondary alcohol carbon (CH-O) will move downfield by ~5–8 ppm compared to the parent API.

## Workflow Diagram



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Caption: Step-by-step isolation workflow ensuring high-purity standard generation.

## References

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## Sources

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